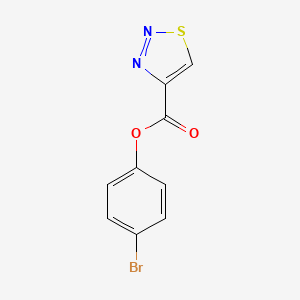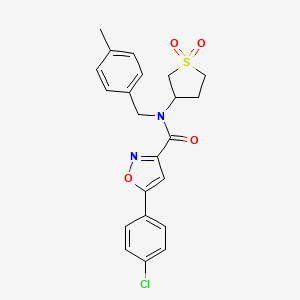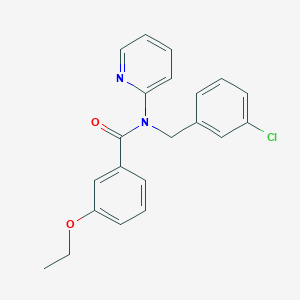
4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate is an organic compound featuring a bromophenyl group attached to a 1,2,3-thiadiazole ring, which is further connected to a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the thiadiazole ring .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylate group can be activated for coupling reactions, such as esterification or amidation, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Carbodiimides (e.g., EDCI) are often used to activate the carboxylate group for coupling reactions.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Coupling Products: Esters and amides of this compound.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Investigated for its potential cytotoxic effects against various cancer cell lines.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide due to its biological activity.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate in biological systems often involves the inhibition of specific enzymes or interaction with cellular components. For instance, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenyl 1,3,4-thiadiazole-2-carboxylate: Similar structure but different positioning of the thiadiazole ring, which can affect its reactivity and biological activity.
4-Chlorophenyl 1,2,3-thiadiazole-4-carboxylate: Chlorine substitution instead of bromine, leading to different electronic properties and potentially different biological activities.
Uniqueness: 4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate is unique due to the specific positioning of the bromine atom and the thiadiazole ring, which can influence its chemical reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5BrN2O2S |
|---|---|
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
(4-bromophenyl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-1-3-7(4-2-6)14-9(13)8-5-15-12-11-8/h1-5H |
InChI-Schlüssel |
RDYMLLHWNFHMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C2=CSN=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351232.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11351239.png)
![5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11351245.png)

![N-methyl-N-({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11351267.png)
![2-(benzylsulfanyl)-4-(morpholin-4-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]](/img/structure/B11351271.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351275.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351277.png)
![4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11351278.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351280.png)
![1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11351282.png)
![Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11351310.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B11351311.png)
